1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid
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Overview
Description
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role in cancer treatment, specifically targeting various types of carcinoma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves multiple steps. One common method includes the reaction of 6,7-dimethoxyquinoline with 4-fluorophenyl cyclopropane-1,1-dicarboxamide under specific conditions to form the desired compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine, with the temperature carefully controlled to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopropane ring.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with enhanced activity, while substitution reactions can produce various analogs of the original compound .
Scientific Research Applications
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has several significant applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through inhibition of receptor tyrosine kinases (RTKs), which are involved in the signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can effectively reduce tumor growth and proliferation. The molecular targets include specific RTKs implicated in cancer progression, making it a potent anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: A well-known RTK inhibitor with a similar structure and mechanism of action.
Sorafenib: Another RTK inhibitor used in cancer treatment, though with a different chemical structure.
Sunitinib: Shares a similar mechanism but differs in its chemical composition and specific targets.
Uniqueness
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide stands out due to its specific combination of functional groups, which confer unique properties such as enhanced stability and specificity for certain RTKs. This makes it particularly effective in treating specific types of cancer .
Properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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